6-(hydroxymethyl)spiro[3.3]heptan-2-one
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Overview
Description
6-(hydroxymethyl)spiro[3.3]heptan-2-one is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro[3.3]heptane core with a hydroxymethyl group attached to the sixth carbon and a ketone functional group at the second carbon. The spirocyclic structure imparts distinct chemical and physical properties, making it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(hydroxymethyl)spiro[3.3]heptan-2-one typically involves the following steps:
Formation of the Spirocyclic Core: The spiro[3.3]heptane core can be synthesized through a cyclization reaction involving alkenes and amides under reflux conditions with triflic anhydride and a base such as collidine or lutidine in 1,2-dichloroethane.
Introduction of Functional Groups: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, while the ketone group can be introduced through oxidation reactions using appropriate oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
6-(hydroxymethyl)spiro[3.3]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of 6-(carboxymethyl)spiro[3.3]heptan-2-one.
Reduction: Formation of 6-(hydroxymethyl)spiro[3.3]heptan-2-ol.
Substitution: Formation of various substituted spiro[3.3]heptan-2-one derivatives.
Scientific Research Applications
6-(hydroxymethyl)spiro[3.3]heptan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a model compound for studying spirocyclic chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly in designing bioisosteres for benzene rings in pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(hydroxymethyl)spiro[3.3]heptan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can influence the compound’s binding affinity and specificity, leading to distinct biological effects.
Comparison with Similar Compounds
Similar Compounds
Spiro[3.3]heptane: Lacks the hydroxymethyl and ketone functional groups.
6-(hydroxymethyl)spiro[3.3]heptan-2-ol: Contains a hydroxyl group instead of a ketone.
6-(carboxymethyl)spiro[3.3]heptan-2-one: Contains a carboxyl group instead of a hydroxymethyl group.
Uniqueness
6-(hydroxymethyl)spiro[3.3]heptan-2-one is unique due to its combination of a spirocyclic core with both hydroxymethyl and ketone functional groups. This combination imparts distinct reactivity and potential for diverse applications in various fields of research and industry.
Properties
CAS No. |
936004-28-3 |
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Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
6-(hydroxymethyl)spiro[3.3]heptan-2-one |
InChI |
InChI=1S/C8H12O2/c9-5-6-1-8(2-6)3-7(10)4-8/h6,9H,1-5H2 |
InChI Key |
MDJBRZGNSXRIMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CC(=O)C2)CO |
Purity |
95 |
Origin of Product |
United States |
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